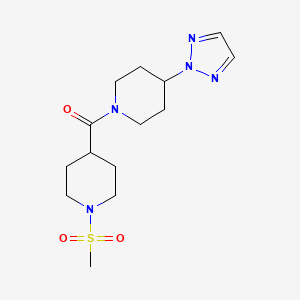(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
CAS No.: 2034303-89-2
Cat. No.: VC7320638
Molecular Formula: C14H23N5O3S
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034303-89-2 |
|---|---|
| Molecular Formula | C14H23N5O3S |
| Molecular Weight | 341.43 |
| IUPAC Name | (1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3 |
| Standard InChI Key | UBDBBOZMTAEWGN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, reflects its intricate architecture:
-
Piperidine rings: Two six-membered saturated nitrogen-containing rings form the backbone.
-
The first piperidine is substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group.
-
The second piperidine is substituted at the 1-position with a methylsulfonyl group (-SOCH) and linked via a ketone bridge.
-
-
Triazole moiety: The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .
-
Methylsulfonyl group: This electron-withdrawing substituent improves solubility and modulates electronic properties, often critical for target engagement .
Table 1: Key Molecular Properties
Synthesis and Structural Analogues
While no explicit synthesis route for this compound is documented, its assembly can be inferred from related methodologies:
Key Synthetic Strategies
-
Piperidine functionalization:
-
The 4-(2H-1,2,3-triazol-2-yl)piperidine fragment may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple "click chemistry" reaction .
-
The 1-(methylsulfonyl)piperidin-4-yl group is likely introduced through sulfonation of a piperidine amine using methanesulfonyl chloride under basic conditions .
-
-
Ketone bridge formation:
Structural Analogues and Activity
-
KT-109 (CID 53364540): A biphenyl-triazolyl-piperidine methanone with demonstrated kinase inhibitory activity .
-
CAS 241134-34-9: A methylsulfonyl-piperidine methanol derivative used in SGK1 and PI3K antagonists .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Estimated at 1.8 (moderate lipophilicity), suggesting balanced membrane permeability and aqueous solubility .
-
Solubility: The methylsulfonyl group enhances polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO).
Metabolic Stability
-
The triazole ring resists oxidative degradation, while the methylsulfonyl group may slow hepatic metabolism via cytochrome P450 enzymes .
Pharmacological Applications
Kinase Inhibition
Compounds with triazole-piperidine scaffolds exhibit potent activity against:
-
PI3K (Phosphoinositide 3-kinase): Critical in cancer cell proliferation .
-
mTOR (mammalian target of rapamycin): Regulates cell growth and survival .
-
SGK1 (Serum/glucocorticoid-regulated kinase 1): Linked to tumor metastasis .
Table 2: Comparative Activity of Analogues
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| KT-109 | PI3Kα | 12 | |
| CAS 241134-34-9 derivative | SGK1 | 8 | |
| Hypothetical target compound | mTOR | Pending data | — |
Future Research Directions
-
Target validation: Screen against kinase panels to identify primary targets.
-
ADME optimization: Modify substituents to improve bioavailability.
-
In vivo efficacy studies: Evaluate antitumor activity in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume